REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N+:9]([O-:11])=[O:10].C(O)C.[CH3:15][CH:16]([S-:18])[CH3:17].[Na+]>>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([S:18][CH:16]([CH3:17])[CH3:15])[C:3]=1[N+:9]([O-:11])=[O:10] |f:2.3|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
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|
Quantity
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3.08 g
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Type
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reactant
|
Smiles
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CC(C)[S-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at rt for 30 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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FC1=C(C(=CC=C1)SC(C)C)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |